![molecular formula C14H6Br4O2 B14217601 1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene CAS No. 830329-12-9](/img/structure/B14217601.png)
1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene is a brominated aromatic compound It is characterized by the presence of multiple bromine atoms and an ethynyloxy group attached to a phenoxy ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene typically involves multiple steps. One common method starts with the bromination of benzene derivatives. The process involves:
Bromination: Benzene is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Ethynyloxy Group: The ethynyloxy group is introduced through a reaction with an appropriate alkyne, often using a palladium-catalyzed coupling reaction.
Phenoxy Group Attachment: The phenoxy group is attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The ethynyloxy group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce larger aromatic systems.
Aplicaciones Científicas De Investigación
1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and ethynyloxy group can participate in various binding interactions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tribromo-2,4,6-tris(dichloromethyl)benzene: Another brominated aromatic compound with different substituents.
1,3,5-Tribromo-2-methoxy-4-methylbenzene: Contains a methoxy group instead of an ethynyloxy group.
Uniqueness
1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene is unique due to the presence of both bromine atoms and an ethynyloxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
830329-12-9 |
|---|---|
Fórmula molecular |
C14H6Br4O2 |
Peso molecular |
525.8 g/mol |
Nombre IUPAC |
1,3,5-tribromo-2-(3-bromo-4-ethynoxyphenoxy)benzene |
InChI |
InChI=1S/C14H6Br4O2/c1-2-19-13-4-3-9(7-10(13)16)20-14-11(17)5-8(15)6-12(14)18/h1,3-7H |
Clave InChI |
XJBAVOLTBWNKRK-UHFFFAOYSA-N |
SMILES canónico |
C#COC1=C(C=C(C=C1)OC2=C(C=C(C=C2Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


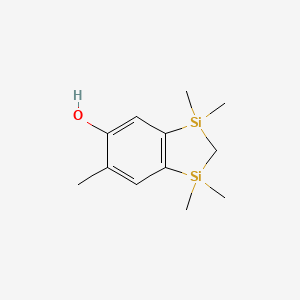
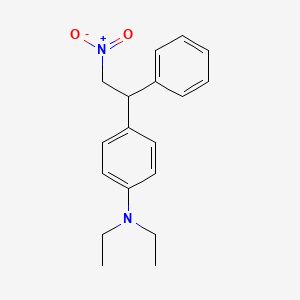

![Quinoline, 3-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14217536.png)
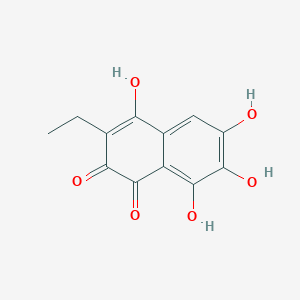
![Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]-](/img/structure/B14217547.png)
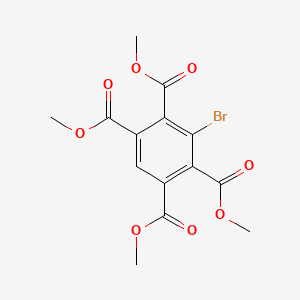
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-](/img/structure/B14217562.png)
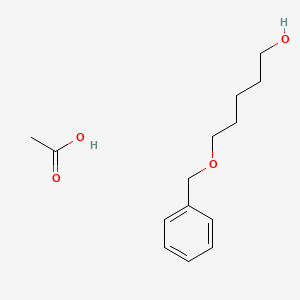
![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
![2,5,8-Triazaspiro[3.5]nonane](/img/structure/B14217594.png)
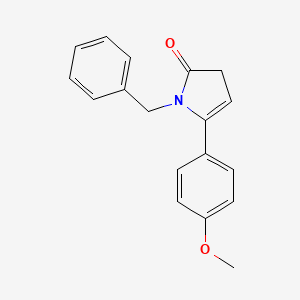
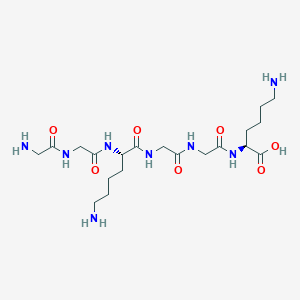
![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)
